N-(4-甲氧基苄基)-2,4-二氧代-3-戊基-1,2,3,4-四氢喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

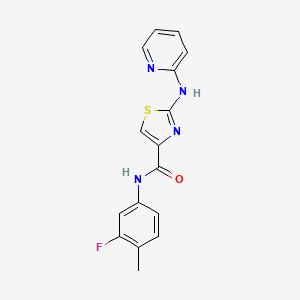

The compound “N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. The molecule also has a methoxybenzyl group and a pentyl group attached to it. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms. Additionally, the methoxybenzyl and pentyl groups would provide additional structural characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinazoline ring, being a heterocyclic compound, might undergo various reactions. The methoxybenzyl and pentyl groups could also participate in reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the quinazoline ring, the methoxybenzyl group, and the pentyl group .科学研究应用

Cytotoxicity Studies for Cancer Research

This compound has been studied for its potential in cancer treatment due to its cytotoxic properties. Research indicates that derivatives of this compound, particularly when combined with metal centers like ruthenium, can inhibit cell growth against various cancer cell lines . These studies are crucial for developing new chemotherapy agents that could be more effective or have fewer side effects than current treatments.

Synthesis of Organometallic Complexes

The compound’s ability to act as a ligand for metal centers makes it valuable in the synthesis of organometallic complexes . These complexes have a wide range of applications, including catalysis, materials science, and as models for biological systems. The study of these complexes can lead to the development of new materials with unique properties.

Development of New Photosensitizers

In the field of photodynamic therapy (PDT) for cancer, the development of new photosensitizers is critical. Derivatives of this compound could be used to create photosensitizers with excellent fluorescence properties and high singlet oxygen quantum yield, which are essential for effective Type II photosensitizers in PDT.

Nucleic Acid Chemistry

The compound’s derivatives can serve as protecting groups in the synthesis of oligoribonucleotides. This application is significant in nucleic acid chemistry, facilitating the synthesis of complex biological molecules and potentially aiding in the development of new therapeutic agents.

安全和危害

未来方向

The future research directions involving this compound could be vast. Given the wide range of biological activities exhibited by quinazoline derivatives, this compound could be studied for potential therapeutic applications. Additionally, further studies could explore its physical and chemical properties, synthesis methods, and potential uses .

作用机制

Target of Action

The compound N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s interaction with its targets leads to the modulation of these pathways, which are crucial in the pathophysiology of Alzheimer’s Disease .

Pharmacokinetics

The compound’s ability to inhibit cell growth suggests it has some degree of bioavailability

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects could potentially slow the progression of Alzheimer’s Disease.

属性

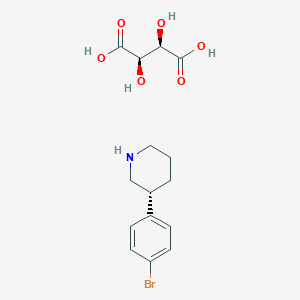

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by reduction and acylation.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in methanol using hydrochloric acid as a catalyst to form N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Reduction of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with sodium borohydride in methanol to form N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid hydrazide.", "Step 3: Acylation of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid hydrazide with acetic anhydride and pyridine in diethyl ether to form N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 4: Purification of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide by recrystallization from a suitable solvent system." ] } | |

CAS 编号 |

892263-74-0 |

产品名称 |

N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

分子式 |

C22H25N3O4 |

分子量 |

395.459 |

IUPAC 名称 |

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O4/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)28)20(26)23-14-15-6-9-17(29-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,28) |

InChI 键 |

YLSZQRXCVASEPB-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)

![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)

![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)

![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)

![Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate](/img/structure/B2921539.png)